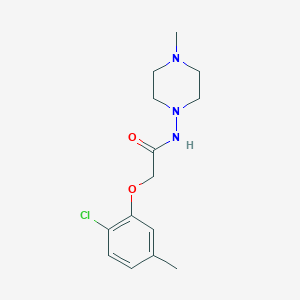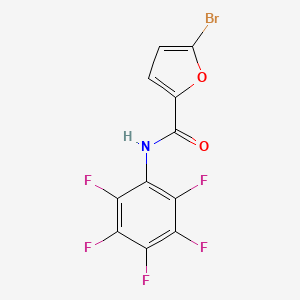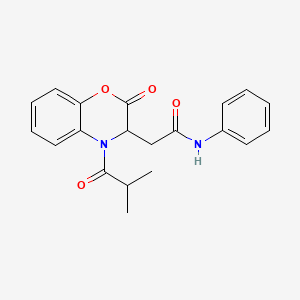![molecular formula C16H16Cl2N4O2 B4657664 2-{4-[(2,4-dichlorophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4657664.png)
2-{4-[(2,4-dichlorophenoxy)acetyl]-1-piperazinyl}pyrimidine
Vue d'ensemble
Description
“2-{4-[(2,4-dichlorophenoxy)acetyl]-1-piperazinyl}pyrimidine” is a complex organic compound. The compound seems to contain a pyrimidine ring, which is a basic structure in many biological compounds . It also includes a piperazine ring, which is a common feature in many pharmaceuticals . The compound also contains a 2,4-dichlorophenoxyacetyl group .
Applications De Recherche Scientifique
Antiproliferative Activity Against Cancer Cell Lines
2,4-Dichlorophenoxyacetamide-chalcones: have been synthesized and evaluated for their antiproliferative activities against several cancer cell lines, including MCF-7 , HT-29 , and A549 . Notably, some compounds exhibited moderate-to-good antiproliferative activity against MCF-7 and A549 cell lines, while others were inactive against HT-29 cells .
c-Met Kinase Inhibition
The compound 6f emerged as a promising candidate. It was tested against c-Met kinase using the ADP Glo TM assay and demonstrated an IC50 of less than 10 µM, indicating good activity. Molecular docking studies revealed that these compounds bind to Met1160 in the hinge region. Furthermore, molecular dynamics simulations confirmed this finding .
Antimigratory Properties
Compound 6f not only had long-term antiproliferative effects but also exerted antimigratory activity on both MCF-7 and A549 cell lines. It showed better potential at inhibiting growth and migration in MCF-7 cells .
HGF/c-Met Pathway Regulation
The HGF/c-Met pathway plays a crucial role in embryonic development, tissue regeneration, and damage repair. Dysregulation of this pathway is associated with various cancers, making c-Met an attractive target for therapeutic intervention .
Resistance Reversal and Synergy with EGFR Inhibitors
Studies have reported that co-administration of c-Met kinase inhibitors can reverse resistance to EGFR inhibitors and enhance efficacy. Understanding the interplay between these pathways is essential for developing effective combination therapies .
Other Potential Applications
Beyond cancer research, 2,4-dichlorophenoxyacetamide derivatives may find applications in areas such as endocrine disruption , cosmetics, pesticides, and pharmaceutics .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 2,4-dichlorophenoxyacetamide-chalcones, have been reported to target c-met kinase . c-Met is a receptor tyrosine kinase involved in cellular processes that lead to the development and progression of cancer .
Mode of Action
For instance, some compounds inhibit the kinase activity of c-Met, leading to a decrease in the proliferation of cancer cells .
Biochemical Pathways
Based on the potential target, c-met kinase, it can be inferred that the compound may affect pathways related to cell growth and proliferation, particularly in the context of cancer .
Result of Action
Based on the potential target, c-met kinase, it can be inferred that the compound may have antiproliferative effects on cancer cells .
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N4O2/c17-12-2-3-14(13(18)10-12)24-11-15(23)21-6-8-22(9-7-21)16-19-4-1-5-20-16/h1-5,10H,6-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBKBLCKYUNGSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-acetylphenyl)-2-{[5-(2-quinolinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B4657585.png)
![[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]methyl cyclopentylcarbamate](/img/structure/B4657595.png)
![N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-2,4-dimethylbenzenesulfonohydrazide](/img/structure/B4657597.png)
![N-(1,5-dimethylhexyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4657610.png)
![N-(2,6-dichlorophenyl)-2-{[4-(2-furyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4657616.png)
![2-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4657634.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-2-furamide](/img/structure/B4657640.png)
![N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B4657647.png)



![N-(2,5-dichlorophenyl)-2-(3-{[2-(3-furylmethylene)hydrazino]carbonyl}-1-piperidinyl)acetamide](/img/structure/B4657663.png)
![2-{[7-(difluoromethyl)-2,5-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]carbonyl}-7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4657681.png)
![1-(2-chlorobenzyl)-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4657688.png)